molecular formula C20H17NO3 B310347 N-(4-methoxyphenyl)-4-phenoxybenzamide

N-(4-methoxyphenyl)-4-phenoxybenzamide

Cat. No.: B310347
M. Wt: 319.4 g/mol
InChI Key: LXLAVNODLLFGRT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a methoxyphenyl group attached to the amide nitrogen and a phenoxy-substituted benzoyl moiety. This compound belongs to a broader class of benzamide derivatives known for diverse pharmacological activities, including antitumor, antioxidant, and antiparasitic properties. Its structure enables interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influenced by the electron-donating methoxy group and the aromatic phenoxy system .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-phenoxybenzamide

InChI

InChI=1S/C20H17NO3/c1-23-17-13-9-16(10-14-17)21-20(22)15-7-11-19(12-8-15)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22)

InChI Key

LXLAVNODLLFGRT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antitumor Activity: Substituent Effects on Benzamide Derivatives

a. N-(4-Fluorophenyl)-4-Phenoxybenzamide

  • Structural Difference : Fluorine replaces the methoxy group at the para position of the aniline ring.
  • Activity : Demonstrates significant antitumor activity against multiple cancer cell lines, attributed to fluorine's electronegativity enhancing binding affinity to cellular targets .

b. N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide (Compound 10)

  • Structural Difference : Incorporates a piperidine ring substituted with a 2,6-difluorobenzyl group.
  • Activity: Exhibits potent activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 μM), highlighting the importance of fluorinated alkyl chains in improving cellular penetration and target engagement .

c. N-(4-Methoxyphenyl)pentanamide

  • Structural Difference: Replaces the phenoxybenzoyl group with a pentanamide chain.
  • Activity : Shows anthelmintic efficacy comparable to albendazole but with reduced cytotoxicity, suggesting that aliphatic chains may reduce toxicity while retaining bioactivity .
Table 1: Antitumor and Anthelmintic Activities of Selected Analogs
Compound Structural Feature Activity (IC₅₀ or Efficacy) Reference
N-(4-Methoxyphenyl)-4-phenoxybenzamide Methoxyphenyl, phenoxy Under investigation -
N-(4-Fluorophenyl)-4-phenoxybenzamide Fluorophenyl High antitumor activity
Compound 10 Piperidine, difluorobenzyl IC₅₀ < 1 μM (HepG2)
N-(4-Methoxyphenyl)pentanamide Pentanamide chain EC₅₀ ≈ albendazole

Antioxidant Activity: Role of Thiourea and Methoxy Groups

a. N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10)

  • Structural Difference : Features a thiourea (-NCS-) linker instead of a traditional amide bond.
  • Activity: Exhibits 87.7% inhibition in antioxidant assays, outperforming non-thiourea analogs. The methoxy group enhances radical scavenging, while the thiourea moiety contributes to metal chelation .

b. N-[(4-Hydroxyphenyl)Carbonothioyl]-4-Methoxybenzamide

  • Structural Difference : Hydroxyphenyl replaces methoxyphenyl on the thiourea group.
  • Activity : Shows 86.6% inhibition, indicating that both hydroxy and methoxy groups synergize to improve antioxidant capacity .

Crystallographic and Hydrogen-Bonding Profiles

a. N-(4-Methoxyphenyl)Piperazin-ium Salts

  • Structural Insight : Crystal structures reveal hydrogen-bonded chains of rings formed via N–H···O and O–H···O interactions. The methoxyphenyl group stabilizes the lattice through C–H···π interactions, suggesting enhanced solid-state stability for analogs with similar motifs .

b. 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

  • Structural Difference : Bromine and nitro groups introduce steric and electronic effects.
  • Crystallography : Asymmetric unit contains two molecules (A and B), with dihedral angles between aryl rings influencing packing efficiency .

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